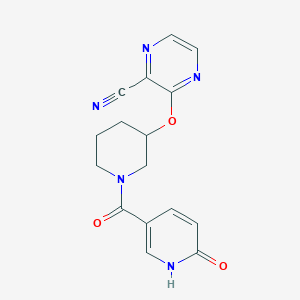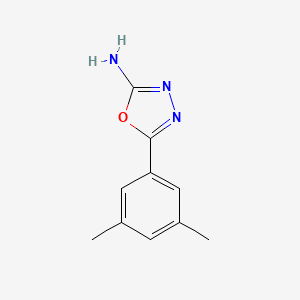![molecular formula C14H11N5O B2901483 3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872590-98-2](/img/structure/B2901483.png)
3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have shown a therapeutic interest . They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various synthetic protocols . For example, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one .Molecular Structure Analysis
Pyrido[2,3-d]pyrimidines have a heterocyclic combination of pyrimidine and pyridine rings . The location of the nitrogen atom in pyridine can lead to four possible skeletons for this combination .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines are complex and depend on the specific substituents present in the molecule. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .科学的研究の応用
Pharmaceutical Applications
The triazolopyrimidinone core structure is a common feature in many pharmacologically active compounds. This moiety has been associated with a wide range of biological activities, including antitumor, antibacterial, and antiviral effects . Specifically, derivatives of triazolopyrimidinone have been explored for their potential use in cancer therapy due to their ability to inhibit key cellular pathways involved in cancer cell proliferation .
Medicinal Chemistry
In medicinal chemistry, the triazolopyrimidinone scaffold is utilized to create compounds that can interact with various biological targets. For instance, some derivatives have been found to possess anti-inflammatory properties by inhibiting the expression and activities of vital inflammatory mediators . This makes them potential candidates for the development of new anti-inflammatory drugs.
Chemistry and Synthesis
The compound serves as a versatile synthon in organic synthesis, allowing for the creation of a variety of heterocyclic compounds. Its reactivity can be exploited to synthesize thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, which are of interest due to their diverse biological activities .
Biological Research
In biology, triazolopyrimidinones are studied for their role in modulating biological processes. They have been used to investigate the neurotoxic potentials of certain derivatives on the acetylcholinesterase activity and oxidative stress levels in organisms . This research can lead to a better understanding of neurological diseases and the development of treatments.
Pharmacology
The pharmacological profile of triazolopyrimidinone derivatives is quite extensive. They have been reported to exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . These compounds are valuable for the design of new drugs with selective, effective, and safe pharmacological profiles.
Materials Science
In the field of materials science, the compound’s derivatives can be used to develop new materials with specific properties. For example, their incorporation into polymers or coatings could potentially lead to materials with enhanced durability or specialized functions .
作用機序
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2 . CDK2 is a cyclin-dependent kinase, a key regulator of the cell cycle, and is often targeted in cancer therapies .
Mode of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2 . Inhibition of CDK2 disrupts the signals that stimulate the proliferation of malignant (cancer) cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds that inhibit cdk2 have been shown to disrupt cell cycle progression, leading to the inhibition of cell proliferation .
将来の方向性
特性
IUPAC Name |
3-(3-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c1-3-7-18-9-15-13-12(14(18)20)16-17-19(13)11-6-4-5-10(2)8-11/h1,4-6,8-9H,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRALGKKABUBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC#C)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide](/img/structure/B2901409.png)
![5,6-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2901412.png)
![3,5-Dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2901413.png)
![2-(3,4-dimethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2901415.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetamide](/img/structure/B2901418.png)
![(6-Cyclopropylpyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2901420.png)
![5-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2901421.png)

